molecular formula C7H8O2 B147228 2-Methylresorcinol CAS No. 608-25-3

2-Methylresorcinol

Cat. No.: B147228
CAS No.: 608-25-3
M. Wt: 124.14 g/mol
InChI Key: ZTMADXFOCUXMJE-UHFFFAOYSA-N
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Description

2-Methylresorcinol, also known as 2,6-dihydroxytoluene, is an aromatic compound with the molecular formula C7H8O2. It is a derivative of resorcinol, where a methyl group is attached to the benzene ring. This compound is primarily used in the cosmetic industry, particularly in hair dye formulations, due to its ability to produce various shades of brown when combined with other dye components .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylresorcinol can be synthesized through several methods. One common approach involves the aromatization of 2-methyl-1,3-cyclohexanedione. This process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound often involves the tert-butylation of resorcinol to obtain 4,6-di-tert-butylresorcinol, followed by methylation and de-tert-butylation to yield the final product .

Chemical Reactions Analysis

2-Methylresorcinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: It participates in electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylresorcinol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Methylresorcinol: Another derivative with a methyl group at a different position on the benzene ring.

    2,5-Dimethylresorcinol: Contains two methyl groups on the benzene ring.

Uniqueness: 2-Methylresorcinol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. It is less toxic compared to resorcinol and has a lower environmental impact .

Properties

IUPAC Name

2-methylbenzene-1,3-diol
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InChI

InChI=1S/C7H8O2/c1-5-6(8)3-2-4-7(5)9/h2-4,8-9H,1H3
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InChI Key

ZTMADXFOCUXMJE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)O
Source PubChem
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Molecular Formula

C7H8O2
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DSSTOX Substance ID

DTXSID0025571
Record name 2-Methyl-1,3-benzenediol
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Molecular Weight

124.14 g/mol
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Physical Description

Colorless to light brown solid; [EC: SCCP]
Record name 1,3-Benzenediol, 2-methyl-
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CAS No.

608-25-3
Record name 2-Methylresorcinol
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Record name 1,3-Benzenediol, 2-methyl-
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Record name 2-Methylresorcinol
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Record name 2-Methyl-1,3-benzenediol
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Record name 2-methylresorcinol
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Record name 2-METHYLRESORCINOL
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Synthesis routes and methods I

Procedure details

This product mixture is introduced into a separation vessel or series of separation vessels. This vessel or these vessels may be fractional distillation vessels. In these vessels, the mono-substituted methylresorcinol isomers are separated from unreacted resorcinol and other methylated hydroxyaromatic compounds. The boiling points of these compounds are substantially close to each other so that a good separation in a single fractional distillation vessel may be difficult. The boiling points are: m-methoxy phenol 244.3° C., 2-methylresorcinol 264° C., 4-methylresorcinol 267°-270° C., 5-methylresorcinol 287°-290° C., and resorcinol 275.9° C. and higher methylated resorcinols above 290° C. Preferably, the product mixture is fractionally distilled to obtain a fraction rich in 5-methylresorcinol and a fraction rich in 2-methylresorcinol. Also, a fraction rich in 4-methylresorcinol may be obtained. Each rich fraction is treated in a separate vessel to fractional crystallization from 1,2-dichloroethane with a varied solvent ratio. From this operation the appropriate mono-substituted resorcinol and preferably, predominantly the 5-methylresorcinol along with some 2-methylresorcinol are obtained in a pure state.
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Synthesis routes and methods II

Procedure details

The synthetic routes to an alkylresorcinol that is partially alkylated at a position other than the 4th position on the aromatic ring are multistep and give low overall yields. For example, a 50% yield of a 2-methylresorcinol is obtained by hydrogenation of resorcinol and methylation of the resulting dihydroresorcinol to 2-methylcyclohexane-1,3-dione which on treatment with bromine is converted into 4,6-dibromo-2-methylresorcinol and finally hydrogenolysis of the dibromo derivative to produce the 2-methylresorcinol. Another example is that 5-methylresorcinol can be prepared by a five-step synthesis starting with p-toluidine or a four-step synthesis starting from ethyl crotonate. The five-step synthesis involves acetylation, two-step nitration, reductive hydrogenation, and hydrolysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylresorcinol
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2-Methylresorcinol
Reactant of Route 3
2-Methylresorcinol
Reactant of Route 4
2-Methylresorcinol
Reactant of Route 5
2-Methylresorcinol
Reactant of Route 6
2-Methylresorcinol
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methylresorcinol?

A1: this compound has the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol. [, ]

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C. These methods provide information about its functional groups and structural arrangement. [, , ]

Q3: How does the stability of this compound vary under different pH conditions?

A3: this compound demonstrates optimal stability in slightly basic conditions, specifically within the pH range of 6 to 9. []

Q4: Are there specific applications where the stability of this compound is crucial?

A4: Yes, the stability of this compound is particularly important in applications like hair dyes. Its stability under slightly basic conditions is crucial for maintaining the desired color and performance of these products. [, ]

Q5: What is the role of this compound in the synthesis of benzoxazine-based polymers?

A5: this compound acts as a bifunctional nucleophile in the ring-opening addition reaction with benzoxazines. This reaction allows for the synthesis of linear polymers with phenolic moieties bridged by Mannich-type linkages, leading to materials with high glass transition temperatures. [, ]

Q6: Can you elaborate on the mechanism of the reaction between this compound and benzoxazines?

A6: The reaction proceeds through a ring-opening addition mechanism. The nucleophilic aromatic ring of this compound attacks the electrophilic carbon of the benzoxazine ring, leading to ring-opening and subsequent formation of a stable Mannich-type linkage. []

Q7: How has computational chemistry been employed to understand the interactions of this compound?

A7: Computational methods like Car–Parrinello molecular dynamics (CPMD) and Constrained Density Functional Theory (CDFT) have been used to study the hydrogen bonding interactions of this compound with other molecules. These simulations provide insights into the dynamics and electronic structure changes associated with these interactions. []

Q8: How does the methyl group in this compound influence its properties compared to resorcinol?

A8: The methyl group in this compound introduces steric hindrance, impacting its reactivity and interactions compared to resorcinol. This difference is evident in the synthesis of banana-shaped molecules, where the methyl group destabilizes the mesophases formed compared to analogous compounds without the methyl group. []

Q9: Are there any studies exploring the impact of the methyl group on the biological activity of this compound?

A9: Yes, studies have shown that the presence of the methyl group in this compound influences its antithyroid activity. In comparison to other dihydroxyphenols like resorcinol and 5-methylresorcinol, this compound exhibits intermediate potency, highlighting the role of substituent effects on biological activity. []

Q10: What are the challenges associated with formulating this compound in certain applications?

A10: this compound's solubility can be a limiting factor in some formulations. Research focuses on developing strategies to improve its solubility and bioavailability for enhanced efficacy in various applications. []

Q11: What is the safety profile of this compound in cosmetic applications?

A11: Studies indicate that this compound is safe for use in cosmetic hair dye formulations at concentrations between 1% and 5%. [] Animal and clinical data support its safety in these applications, though some individuals may experience mild skin irritation or sensitization. []

Q12: Are there any concerns regarding the endocrine activity of this compound?

A12: Research has shown that this compound exhibits anti-androgen and anti-glucocorticoid activities. [] Further investigation is needed to assess its potential endocrine-disrupting effects fully.

Q13: What analytical methods are commonly employed for the detection and quantification of this compound?

A13: Several analytical techniques are used for analyzing this compound, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC). These methods, often coupled with detectors like Flame Ionization Detector (FID) or Photodiode Array Detector (DAD), allow for sensitive and accurate quantification of this compound in various matrices. [, , ]

Q14: How is this compound typically extracted from complex samples before analysis?

A14: Ultrasonic extraction with solvents like ethyl acetate is a common technique for extracting this compound from samples like hair dyes before analysis. This method efficiently isolates the analyte for accurate quantification. []

Q15: What is the environmental fate of this compound, and are there concerns about its persistence?

A15: this compound can be photodegraded by metal oxide nanoparticles like ZnO under both UV and visible light irradiation. [, ] These findings suggest its potential for remediation in contaminated water sources and highlight the importance of understanding its degradation pathways to minimize any potential environmental impact.

Q16: Are there viable alternatives to this compound in its various applications, and what are their advantages or disadvantages?

A16: While this compound offers unique properties, exploring alternative compounds with similar functionalities but potentially improved safety profiles or environmental friendliness is crucial. For instance, in hair dyes, other coupling agents and dye precursors are available, each with its own set of characteristics and potential trade-offs. []

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